N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
The compound “N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine ring, which is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . This structure is found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrazolo[3,4-b]pyridine ring might undergo various reactions typical for heterocyclic compounds, such as electrophilic substitution, nucleophilic substitution, or ring-opening reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown the utility of related compounds in the synthesis of new heterocycles with potential antimicrobial properties. Bondock et al. (2008) described the synthesis of new heterocycles incorporating the antipyrine moiety, showcasing the antimicrobial potential of these compounds. This work underlines the chemical versatility and potential application of such compounds in developing antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Heterocyclic Synthesis Applications
Further research by Fadda et al. (2012) emphasized the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This study highlights the compound's role in generating a variety of bioactive heterocyclic compounds, which could have diverse scientific applications, including medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis of Antiallergic Agents
In a study focused on antiallergic agents, Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating the potential therapeutic applications of related compounds in allergy treatment. The research outlines how structural modifications can enhance biological activity, offering insights into the design of novel antiallergic drugs (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Fungicidal Activity Studies
Huppatz (1985) explored the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, illustrating the compound's application in developing systemic fungicides. This study indicates the compound's relevance in agricultural science, particularly in creating fungicides to protect crops (Huppatz, 1985).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, pointing towards the compound's potential in the development of cancer therapy and inflammation treatment options. The research illustrates the compound's utility in synthesizing derivatives with significant biological activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-6-5-7-10(16-17(2)11(7)15-12(6)19)14-13(20)8-3-4-9(23-8)18(21)22/h3-4,6H,5H2,1-2H3,(H,15,19)(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGNHUFHZYPUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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